Cas no 55785-59-6 (1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI))

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) structure
55785-59-6 structure
Nome del prodotto:1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
Numero CAS:55785-59-6
MF:C36H44O12
MW:668.727372169495
CID:371845
PubChem ID:442900

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methyl-phenyl)methyl] -2,4,6-trihydroxy-phenyl]butan-1-one
    • 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one
    • 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)
    • 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
    • Q27105697
    • C10669
    • AC1L9DLW
    • AG-F-95444
    • 1-[3,5-BIS[(3-BUTANOYL-2,6-DIHYDROXY-4-METHOXY-5-METHYL-PHENYL)METHYL]-2,4,6-TRIHYDROXY-PHENYL]BUTAN-1-ONE
    • CTK5A4177
    • DTXSID50331997
    • Agrimol C
    • CHEBI:2516
    • 55785-59-6
    • Inchi: InChI=1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3
    • Chiave InChI: PFWJPXGNICZIQB-UHFFFAOYSA-N
    • Sorrisi: CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O

Proprietà calcolate

  • Massa esatta: 668.28332
  • Massa monoisotopica: 668.283
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 15
  • Complessità: 998
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 211Ų
  • XLogP3: 7.1

Proprietà sperimentali

  • Densità: 1.307
  • Punto di ebollizione: 923°Cat760mmHg
  • Punto di infiammabilità: 286.8°C
  • Indice di rifrazione: 1.616
  • PSA: 211.28

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.